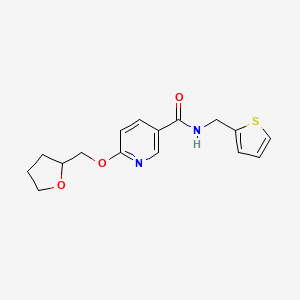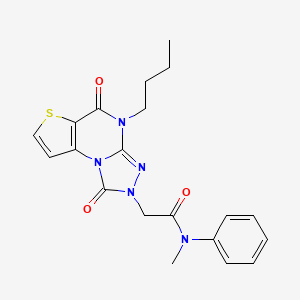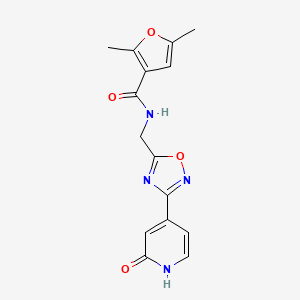![molecular formula C16H18F3N3OS B2625316 N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 1259197-31-3](/img/structure/B2625316.png)
N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a potent and selective inhibitor of the GABA transporter 1 (GAT-1). GAT-1 is responsible for the reuptake of GABA, which is an inhibitory neurotransmitter in the central nervous system. Inhibition of GAT-1 leads to an increase in GABA levels, which can have therapeutic benefits in various neurological disorders.
Mecanismo De Acción
TAK-915 works by inhibiting the reuptake of GABA by GAT-1. This leads to an increase in extracellular GABA levels, which can have therapeutic benefits in various neurological disorders. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the central nervous system.
Biochemical and Physiological Effects:
TAK-915 has been shown to have several biochemical and physiological effects. It increases extracellular GABA levels in the brain and enhances GABAergic neurotransmission. This can lead to anxiolytic, antipsychotic, and anticonvulsant effects. TAK-915 has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-915 is its potency and selectivity for GAT-1. This makes it a useful tool for studying the role of GAT-1 in various neurological disorders. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on TAK-915. One area of interest is its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for anxiety and other psychiatric disorders, as it has been shown to have anxiolytic and antipsychotic effects in preclinical studies. Further research is needed to determine the safety and efficacy of TAK-915 in humans and to explore its potential therapeutic applications.
Métodos De Síntesis
The synthesis of TAK-915 involves several steps. The first step is the preparation of 5-(trifluoromethyl)pyridin-2-amine, which is then reacted with 1-cyanocycloheptanecarboxylic acid to form N-(1-cyanocycloheptyl)-5-(trifluoromethyl)pyridin-2-amine. This intermediate is then reacted with 2-mercaptosuccinic acid to form the final product, N-(1-cyanocycloheptyl)-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antipsychotic, and anticonvulsant effects in preclinical studies. TAK-915 has also been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
N-(1-cyanocycloheptyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c17-16(18,19)12-5-6-14(21-9-12)24-10-13(23)22-15(11-20)7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUODAUOYYOYHMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2625234.png)

![5-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2625238.png)
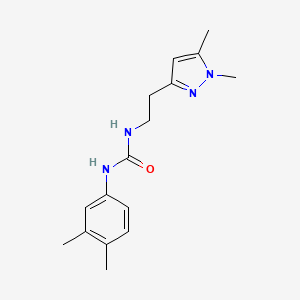

![N-{[6-(morpholin-4-yl)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2625246.png)
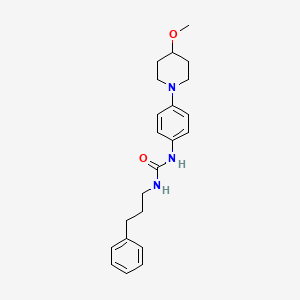
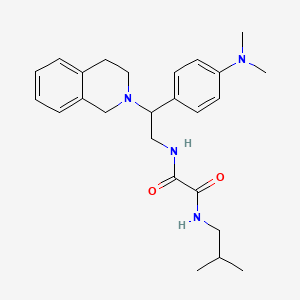
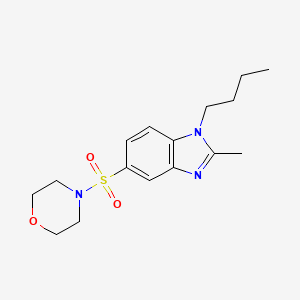
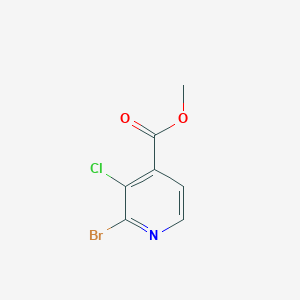
![1-[(2-Methylpropan-2-yl)oxycarbonyl]azocane-5-carboxylic acid](/img/structure/B2625251.png)
